molecular formula C11H12N2O2S B5636778 N~5~-(2-FURYLMETHYL)-2,4-DIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE

N~5~-(2-FURYLMETHYL)-2,4-DIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE

Cat. No.: B5636778
M. Wt: 236.29 g/mol
InChI Key: HSDWMZLZLDPNFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~5~-(2-FURYLMETHYL)-2,4-DIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE is a heterocyclic compound that features a thiazole ring substituted with a furylmethyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(2-FURYLMETHYL)-2,4-DIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE typically involves the reaction of 2,4-dimethylthiazole with furfurylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N~5~-(2-FURYLMETHYL)-2,4-DIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, dihydrothiazoles, and substituted thiazoles .

Scientific Research Applications

N~5~-(2-FURYLMETHYL)-2,4-DIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N5-(2-FURYLMETHYL)-2,4-DIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets within biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The furylmethyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-(2-FURYLMETHYL)-2,4-DIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE is unique due to its specific combination of a thiazole ring with a furylmethyl group and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-7-10(16-8(2)13-7)11(14)12-6-9-4-3-5-15-9/h3-5H,6H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDWMZLZLDPNFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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